N-(4-phenoxyphenyl)-4-quinazolinamine
Description
Significance of the Quinazoline (B50416) Scaffold in Contemporary Medicinal Chemistry Research
The quinazoline scaffold is recognized by medicinal chemists as a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to a diverse range of pharmacological activities. researchgate.netnih.gov Quinazoline derivatives have been investigated and developed for numerous therapeutic applications, demonstrating activities including anticancer, antihypertensive, anti-inflammatory, antibacterial, antiviral, and analgesic properties. mdpi.comnih.govmdpi.com
This versatility stems from the scaffold's stable, rigid structure, which provides a reliable framework for orienting various functional groups in three-dimensional space. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the different positions on the bicyclic system (e.g., C2, C4, C6, C7) can be readily substituted to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. researchgate.netmdpi.com
A prominent area of success for the quinazoline scaffold has been in the development of targeted anticancer therapies, particularly as protein kinase inhibitors. mdpi.com Several clinically approved drugs, such as gefitinib (B1684475), erlotinib (B232), and afatinib, are based on a 4-anilinoquinazoline (B1210976) core structure. wikipedia.orgarkat-usa.org These molecules function by competitively binding to the ATP-binding site of epidermal growth factor receptor (EGFR), a key enzyme in cell growth and proliferation pathways. wikipedia.org The extensive research into these and other quinazoline-based agents has established a deep understanding of the structure-activity relationships (SAR) that govern their biological effects, making the scaffold a highly valuable starting point for new drug discovery projects. mdpi.comnih.gov
Overview of N-(4-phenoxyphenyl)-4-quinazolinamine and Structurally Related Bioactive Quinazolinamines
This compound belongs to the 4-aminoquinazoline class of compounds. Its structure is characterized by a quinazoline core with a phenoxyphenyl group linked via an amine bridge at the C4 position. The phenoxyphenyl moiety (a phenyl ring connected to another phenyl ring through an ether linkage) is a relatively large and lipophilic substituent that can significantly influence the compound's binding affinity and selectivity for biological targets.
While direct research on this compound is not extensively detailed in public literature, its academic importance can be inferred from the well-documented activities of structurally similar compounds. These analogues, which share the quinazoline core and the 4-amino linkage but differ in the specific nature of the substituent, highlight the potential biological roles of this chemical class.
For instance, a closely related compound, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as EVP4593 or QNZ), was synthesized as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival. encyclopedia.pub This compound was also later identified as an inhibitor of mitochondrial complex I. encyclopedia.pub Other research has focused on 4-anilinoquinazolines with benzyloxy-phenyl groups—structurally similar to the phenoxyphenyl group—as potential inhibitors of Mycobacterium tuberculosis. nih.gov Furthermore, other 4-anilinoquinazoline derivatives have been identified as potent inducers of apoptosis (programmed cell death) independent of EGFR kinase inhibition. researchgate.netresearchgate.net
The table below presents a selection of bioactive quinazolinamines that are structurally related to this compound, illustrating the diverse biological activities associated with this structural template.
| Compound Name | Key Structural Features | Reported Biological Activity |
| Gefitinib | 4-Anilinoquinazoline with methoxy (B1213986) and chloro-fluoro-phenyl groups | EGFR Tyrosine Kinase Inhibitor wikipedia.org |
| Erlotinib | 4-Anilinoquinazoline with two methoxy groups and an ethynylphenyl group | EGFR Tyrosine Kinase Inhibitor mdpi.comnih.gov |
| Lapatinib | 4-Anilinoquinazoline with a furanylmethyl-sulfonylethyl-amino group | Dual EGFR/HER2 Tyrosine Kinase Inhibitor nih.gov |
| 4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) | Quinazoline with a phenoxyphenylethyl group | NF-κB Pathway Modulator, Mitochondrial Complex I Inhibitor encyclopedia.pub |
| N-(4-(benzyloxy)phenyl)-6-methoxyquinazolin-4-amine | 4-Anilinoquinazoline with a benzyloxy-phenyl group | Anti-tubercular Activity nih.gov |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 4-Anilinoquinazoline with N-methylation and C2-methylation | Apoptosis Inducer researchgate.net |
Historical Context and Evolution of Research on Quinazoline-Based Compounds Incorporating the Phenoxyphenyl Moiety
The scientific journey of the quinazoline scaffold began in the 19th century, with the first derivative being synthesized by Griess in 1869. mdpi.com The parent quinazoline molecule was later prepared by Gabriel in 1903. arkat-usa.orgmdpi.com For much of the 20th century, research into quinazolines explored their diverse chemical properties and a wide array of biological effects.
A pivotal shift occurred in the late 20th and early 21st centuries with the rise of targeted cancer therapy. Researchers identified the 4-anilinoquinazoline scaffold as a potent inhibitor of protein kinases, particularly EGFR. This led to an intensive research and development effort, culminating in the regulatory approval of gefitinib in 2003, the first EGFR inhibitor of its class. wikipedia.org This event solidified the importance of the 4-aminoquinazoline core in modern medicinal chemistry.
The incorporation of large, flexible moieties like the phenoxyphenyl group represents a logical evolution of this research. After establishing the core pharmacophore needed for kinase inhibition, subsequent studies focused on modifying the aniline (B41778) substituent to enhance potency, alter selectivity, or confer novel biological activities. The synthesis of compounds like EVP4593 in 2003, which contains a phenoxyphenyl-like group, demonstrates that researchers at the time were exploring how such substituents could modulate interactions with complex biological targets beyond kinases, such as transcription factor pathways. encyclopedia.pub This strategic modification of the 4-position substituent continues to be a key approach in exploring the full therapeutic potential of the quinazoline scaffold.
Scope and Academic Relevance of Investigating this compound
The academic relevance of investigating this compound is multifaceted. It lies at the intersection of several established areas of medicinal chemistry research, offering a platform to explore novel structure-activity relationships.
The compound combines three key structural elements:
The Quinazoline Core: A proven "privileged" scaffold with inherent drug-like properties. researchgate.netnih.gov
The 4-Amine Linker: A structural feature critical for the activity of numerous kinase inhibitors and other bioactive agents. mdpi.comresearchgate.net
The Phenoxyphenyl Moiety: A bulky, lipophilic group capable of forming specific hydrophobic and van der Waals interactions within a protein binding pocket.
Given the known activities of structurally related molecules, research into this compound is relevant for several reasons. It could serve as a valuable probe for exploring the binding pockets of various enzymes, particularly protein kinases, where the flexibility and size of the phenoxyphenyl group might confer unique selectivity. Furthermore, based on analogues like EVP4593, it holds potential as a modulator of protein-protein interactions or as an agent targeting signaling pathways like NF-κB. encyclopedia.pub
Systematic investigation of this compound and its derivatives would contribute valuable data to the broader understanding of quinazoline chemistry, helping to map the effects of C4-position substituents on biological activity. Such studies are essential for the rational design of next-generation therapeutic agents with improved potency, selectivity, and novel mechanisms of action.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOICMFRJBMONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Phenoxyphenyl 4 Quinazolinamine and Analogues
General Synthetic Routes for 4-Quinazolinamine Scaffold Construction
The construction of the 4-quinazolinamine scaffold can be achieved through several established synthetic pathways. A predominant method involves the cyclization of anthranilic acid derivatives. nih.gov For instance, the reaction of anthranilic acid with a suitable nitrogen source, such as formamide (B127407) or urea, can lead to the formation of a quinazolinone intermediate, which can then be converted to the desired 4-aminoquinazoline. nih.govresearchgate.net
Another versatile approach begins with 2-aminobenzonitrile. This starting material can undergo cyclization with various reagents to form the quinazoline (B50416) ring. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides a route to 4-arylquinazolines. organic-chemistry.org
Furthermore, 2-aminobenzylamines serve as valuable precursors. nih.gov A one-pot reaction of 2-aminobenzylamines with aldehydes, often catalyzed by copper salts, yields quinazoline derivatives. nih.gov Metal-free, iodine-catalyzed oxidative C(sp³)-H amination/C-N cleavage of tertiary amines also affords a pathway to a wide range of quinazolines. organic-chemistry.org
The Niementowski synthesis, which involves the treatment of anthranilic acid with an amide, is a classic method for producing 4-oxo-3,4-dihydroquinazolines, which are key intermediates for 4-quinazolinamines. researchgate.net More contemporary methods include microwave-assisted synthesis and metal-catalyzed reactions, which often provide higher yields and shorter reaction times. nih.govnih.gov
Table 1: Comparison of General Synthetic Routes for the Quinazoline Scaffold
| Starting Material | Key Reagents/Conditions | Product Type | Reference(s) |
| Anthranilic Acid | Formamide, Urea, Acetic Anhydride | Quinazolin-4(3H)-one | nih.govresearchgate.netnih.gov |
| 2-Aminobenzonitrile | Triethyl orthocarboxylates, Boronic acids, Pd(II) catalyst | 4-Arylquinazolines | organic-chemistry.org |
| 2-Aminobenzylamine | Aldehydes, Copper catalyst | Substituted Quinazolines | nih.gov |
| (2-Bromophenyl)methylamines | Amides, Copper catalyst | Substituted Quinazolines | organic-chemistry.org |
Specific Approaches for the Introduction of the N-(4-phenoxyphenyl) Substituent
The introduction of the N-(4-phenoxyphenyl) group onto the 4-position of the quinazoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common strategy involves the reaction of a 4-chloroquinazoline (B184009) intermediate with 4-phenoxyaniline. nih.govnih.govnih.gov This reaction is often carried out in a suitable solvent like isopropanol (B130326) and may be heated to reflux to ensure completion. nih.gov
To enhance the efficiency of this N-arylation, microwave irradiation has been successfully employed. This method significantly reduces reaction times and can lead to improved yields compared to classical heating. nih.gov The use of a base, such as triethylamine, can also be beneficial in scavenging the HCl generated during the reaction. nih.gov
Metal-catalyzed cross-coupling reactions provide an alternative and powerful tool for this transformation. Although less common for this specific substituent, palladium-catalyzed Buchwald-Hartwig amination could, in principle, be used to couple 4-chloroquinazoline with 4-phenoxyaniline.
Another approach involves the use of aryne chemistry. Quinazolin-4(3H)-one can react with an in situ generated aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410) to produce 4-phenoxyquinazoline (B3048288) derivatives. nih.govrsc.org
Strategies for Modifications on the Quinazoline Core
The quinazoline core is amenable to a variety of modifications, allowing for the synthesis of a diverse range of analogs. Functionalization can be selectively achieved at different positions of the quinazoline ring, most notably at the C2, C6, and C7 positions. chim.itmdpi.com
C2-Position Modification: The C2 position can be functionalized through several methods. One approach involves starting with a 2-chloroquinazoline (B1345744) and performing a nucleophilic substitution. nih.gov Alternatively, cyclization reactions of appropriately substituted anilines or N-arylamidines can be used to introduce substituents at the C2 position from the outset. nih.gov Recent advances in C-H activation using transition metals or photoredox catalysis have also enabled direct functionalization at the C2 position. chim.it
C6 and C7-Position Modifications: The benzene (B151609) ring portion of the quinazoline scaffold can be modified, often by starting with appropriately substituted anthranilic acids. For example, using a 6-bromoanthranilic acid derivative will result in a 6-bromoquinazoline, which can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), to introduce a wide array of substituents. nih.gov Similarly, substitutions at the C7 position can be achieved by starting with the corresponding 7-substituted anthranilic acid. mdpi.com
Table 2: Common Strategies for Quinazoline Core Modification
| Position | Modification Strategy | Example Reaction | Reference(s) |
| C2 | Nucleophilic Aromatic Substitution | Reaction of 2,4-dichloroquinazoline (B46505) with a nucleophile | nih.gov |
| C2 | C-H Functionalization | Transition-metal catalyzed arylation | chim.it |
| C4 | Nucleophilic Aromatic Substitution | Reaction of 4-chloroquinazoline with amines | nih.govnih.gov |
| C6/C7 | Starting with substituted precursors | Using substituted anthranilic acids | nih.govmdpi.com |
| C6/C7 | Cross-coupling reactions | Suzuki coupling on a halo-substituted quinazoline | nih.gov |
Synthetic Exploration of Substitutions on the Phenoxyphenyl Moiety
The synthesis of analogs with substitutions on the phenoxyphenyl moiety primarily relies on the use of appropriately derivatized 4-phenoxyanilines in the coupling step with 4-chloroquinazoline. This approach allows for the introduction of a wide variety of functional groups on either of the phenyl rings of the phenoxyphenyl group.
For instance, to introduce a substituent on the terminal phenyl ring, a substituted phenol (B47542) can be reacted with 4-fluoronitrobenzene via a nucleophilic aromatic substitution to form a substituted nitrodiphenyl ether. Subsequent reduction of the nitro group provides the corresponding substituted 4-phenoxyaniline, which can then be coupled with 4-chloroquinazoline.
Similarly, to introduce substituents on the aniline-bearing phenyl ring, a substituted 4-aminophenol (B1666318) can be used as the starting material for the ether synthesis with a suitable fluorobenzene (B45895) derivative.
The following table illustrates the general synthetic sequence for preparing substituted phenoxyphenyl quinazolinamine analogs.
Table 3: General Synthetic Scheme for Substituted Phenoxyphenyl Analogs
| Step | Reactants | Reaction Type | Intermediate/Product |
| 1 | Substituted Phenol + 4-Fluoronitrobenzene | Nucleophilic Aromatic Substitution (Ether Synthesis) | Substituted 4-Nitrodiphenyl Ether |
| 2 | Substituted 4-Nitrodiphenyl Ether | Reduction of Nitro Group | Substituted 4-Phenoxyaniline |
| 3 | Substituted 4-Phenoxyaniline + 4-Chloroquinazoline | Nucleophilic Aromatic Substitution (N-Arylation) | Substituted N-(4-phenoxyphenyl)-4-quinazolinamine |
Development of Novel Derivatives and Analogs of this compound
The development of novel derivatives and analogs of this compound is an active area of research, driven by the quest for compounds with improved properties. nih.govmdpi.com These efforts often involve the strategic combination of the synthetic methodologies described in the preceding sections.
Researchers have explored the introduction of various functional groups at different positions of the molecule. For example, the introduction of alkylthiourea moieties at the 6-position of the quinazoline ring has been investigated. mdpi.com The synthesis of such derivatives typically involves starting with a 6-amino-N-(4-phenoxyphenyl)-4-quinazolinamine intermediate, which can then be reacted with an appropriate isothiocyanate. mdpi.com
Furthermore, the replacement of the phenoxyphenyl group with other bioisosteres is a common strategy. For example, replacing the phenoxy group with a benzyl (B1604629) group or other linkers can lead to novel analogs with different conformational properties. The synthesis of N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, for instance, showcases a variation in the linker between the quinazoline core and the phenoxyphenyl moiety. nih.gov
The exploration of diverse heterocyclic moieties at the C2 position of the quinazoline ring is another avenue for creating novel analogs. nih.gov These can be introduced by using a 2-chloro-4-(4-phenoxyphenylamino)quinazoline intermediate and reacting it with various nucleophiles.
The synthesis of these novel derivatives often involves multi-step reaction sequences, requiring careful planning and execution of various organic transformations. The ultimate goal is to generate a library of structurally diverse compounds for further investigation.
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for Quinazolinamines Incorporating the N 4 Phenoxyphenyl Moiety
Identification of Key Pharmacophoric Features for Desired Biological Activity
The fundamental pharmacophore of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives consists of three key components: the quinazoline (B50416) core, the 4-amino linker, and the terminal N-(4-phenoxyphenyl) group. The quinazoline ring often acts as a crucial scaffold for interaction with target proteins, with its nitrogen atoms (N-1 and N-3) frequently participating in hydrogen bonding with amino acid residues in the active site of enzymes like EGFR kinase. mdpi.com The 4-anilino-quinazoline motif, in particular, has been identified as a privileged scaffold for developing kinase inhibitors. mdpi.com
Analysis of Substituent Effects on the Quinazoline Ring System
Modifications to the quinazoline ring system have a profound impact on the biological activity of this compound analogues. The nature and position of substituents can influence potency, selectivity, and pharmacokinetic properties.
Studies on various quinazoline derivatives have revealed that substitutions at the C-6 and C-7 positions are particularly important. For example, the introduction of a bromine substituent at the C-6 position was found to weaken the inhibitory potential against mitochondrial complex I. nih.gov Similarly, replacing the bromine with methoxy (B1213986) groups at the C-6 and C-7 positions led to a further decrease in inhibition. nih.gov In the context of EGFR kinase inhibitors, the presence of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of the compounds. mdpi.com
The substitution pattern on the quinazoline ring can also influence the dual inhibitory activities of these compounds. For instance, the presence of a piperazine (B1678402) ring at the C-7 position of the quinazoline ring in 4-chlorophenethylaminoquinazoline derivatives resulted in more potent inhibitory activities toward both TNF-alpha production and T cell proliferation. documentsdelivered.com
The following table summarizes the effects of various substituents on the quinazoline ring based on different studies:
| Position | Substituent | Effect on Biological Activity | Target/Assay | Reference |
| C-6 | Bromine | Weaker inhibition | Mitochondrial Complex I | nih.gov |
| C-6, C-7 | Methoxy | Decreased inhibition | Mitochondrial Complex I | nih.gov |
| C-6, C-7 | Electron-donating groups | Increased activity | A431 cells (antiproliferative) | mdpi.com |
| C-7 | Piperazine ring | Potent dual inhibition | TNF-alpha production & T cell proliferation | documentsdelivered.com |
Influence of Modifications to the N-(4-phenoxyphenyl) Group
The N-(4-phenoxyphenyl) group is a critical determinant of the biological profile of this class of compounds. Modifications to this moiety can significantly alter binding affinity and selectivity. The hydrophobic nature of the phenoxy group is often crucial for activity. nih.gov
In studies related to mitochondrial complex I inhibition, the presence of the hydrophobic phenoxy-substituent was found to be a key contributor to the strong inhibitory effect. nih.gov The amino function on the quinazoline ring, connecting to the phenoxyphenyl group, was also well-tolerated and contributed to the activity. nih.gov
While direct SAR studies on a wide range of substituents on the phenoxyphenyl ring of this compound are not extensively detailed in the provided context, the general principles of SAR suggest that the electronic and steric properties of substituents on this ring would modulate the interaction with the target protein. For instance, in related quinazoline derivatives, the introduction of various aromatic rings on the substituent at the 4-position of the quinazoline nucleus led to varying antiproliferative activities. nih.gov
Conformational Analysis and Steric Considerations in Ligand-Target Binding
The three-dimensional conformation of this compound derivatives is a critical factor for their interaction with biological targets. The relative orientation of the quinazoline ring and the N-(4-phenoxyphenyl) group, as well as the flexibility of the linker, dictates the ability of the molecule to fit into the binding site of a protein.
Conformational analysis, often performed using techniques like NMR spectroscopy, X-ray crystallography, and molecular modeling, helps in understanding the low-energy, bioactive conformation of such ligands. nih.gov For instance, in other flexible molecules, intramolecular π-stacking interactions can stabilize a particular conformation that is favorable for binding. nih.gov
Steric hindrance is another important consideration. Larger substituents at the N-4 position of the quinazoline ring can be less tolerated compared to smaller substituents, as they may clash with the amino acid residues of the target protein. nih.gov Conversely, the replacement of a bromo-substituent with a tert-butyl group in some quinazoline derivatives showed no change in inhibition, indicating that in certain contexts, bulkier groups can be accommodated. nih.gov The length of the linker between the quinazoline core and the terminal phenyl group also plays a role; for example, a three-carbon alkyloxy linker was found to be less potent than a two-carbon bridge in certain 4-anilino-quinazoline derivatives due to a less favorable binding mode. mdpi.com
Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Profile
The rational design of this compound derivatives leverages the SAR data to optimize their therapeutic potential. Key strategies include:
Scaffold Hopping and Bioisosteric Replacement: The quinazoline core can be modified or replaced with other heterocyclic systems to explore new chemical space and improve properties. Isosteric replacement of the NH group with an oxygen atom has been shown to be tolerated in some cases. nih.gov
Structure-Based Drug Design: Utilizing the crystal structure of the target protein, computational tools like molecular docking can be employed to predict the binding mode of novel derivatives and guide the design of compounds with improved affinity and selectivity. nih.govmdpi.com
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.
Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity (log P) is crucial for improving absorption, distribution, metabolism, and excretion (ADME) profiles. A minimum lipophilicity has been shown to be necessary for the activity of some quinazoline derivatives against mitochondrial complex I. nih.gov
Introduction of Specific Functional Groups: The addition of specific functional groups can introduce new interactions with the target, such as hydrogen bonds or ionic interactions, thereby increasing potency. For example, incorporating a hydroxamic acid moiety into a 4-anilino-quinazoline scaffold led to multitarget inhibitory activity. mdpi.com
By systematically applying these strategies, researchers can fine-tune the structure of this compound to develop drug candidates with enhanced efficacy and a more favorable safety profile.
Computational Chemistry and in Silico Approaches in the Research of N 4 Phenoxyphenyl 4 Quinazolinamine
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 4-anilinoquinazoline (B1210976) derivatives, which share the core scaffold of N-(4-phenoxyphenyl)-4-quinazolinamine, QSAR models have been instrumental in identifying the key molecular features that influence their inhibitory potential against various biological targets, most notably epidermal growth factor receptor (EGFR) kinase. nih.govchalcogen.ro
Development and Validation of Predictive QSAR Models
The development of robust QSAR models for 4-anilinoquinazoline derivatives typically involves the generation of a dataset of compounds with known biological activities, followed by the calculation of a wide array of molecular descriptors. chalcogen.robrieflands.com These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to build the QSAR models. chalcogen.ro
For instance, a study on a series of 4-anilinoquinazoline analogs as EGFR inhibitors utilized MLR, PCR, and PLS methods to develop predictive 2D-QSAR models. chalcogen.ro The statistical quality of these models is rigorously assessed through internal and external validation techniques. Key statistical parameters used for model validation include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the predictive ability of the model. A high Q² value (typically > 0.5) is indicative of a robust and predictive QSAR model. nih.gov
The predictive power of these models allows for the virtual screening of novel, un-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation, thereby saving significant time and resources. brieflands.com
Identification of Physicochemical Descriptors Correlating with Activity
Through the development of QSAR models, specific physicochemical descriptors that significantly contribute to the biological activity of 4-anilinoquinazoline derivatives have been identified. These descriptors provide valuable insights into the mechanism of action and guide the structural modifications needed to enhance potency.
Studies have consistently shown that for 4-anilinoquinazoline-based EGFR inhibitors, a combination of steric, electronic, and hydrophobic parameters plays a crucial role. nih.govchalcogen.ro For example, the presence of specific substituents on the anilino ring has been found to be critical. Electron-withdrawing and lipophilic groups at the 3-position of the aniline (B41778) moiety, such as chlorine and bromine, are often favorable for activity. chalcogen.ro Conversely, electron-donating groups at the 6- and 7-positions of the quinazoline (B50416) ring are generally preferred. chalcogen.ro
Below is a table summarizing key physicochemical descriptors and their general influence on the activity of 4-anilinoquinazoline derivatives, based on various QSAR studies.
| Descriptor Class | Specific Descriptor Example | General Correlation with Activity | Reference |
| Electronic | Electron-withdrawing groups at the 3-position of the aniline ring | Positive | chalcogen.ro |
| Electron-donating groups at the 6- and 7-positions of the quinazoline ring | Positive | chalcogen.ro | |
| Steric | Bulk of substituents at the 6- and 7-positions of the quinazoline ring | Tolerated | chalcogen.ro |
| Hydrophobicity | Lipophilic substituents at the 3-position of the aniline ring | Positive | chalcogen.ro |
These findings underscore the importance of a balanced physicochemical profile for achieving optimal biological activity in this class of compounds.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound and its analogs, docking studies have been extensively used to elucidate their binding modes within the active sites of target proteins, particularly protein kinases like EGFR. nih.govijcce.ac.ir
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations of 4-anilinoquinazoline derivatives into the ATP-binding site of EGFR have consistently predicted a common binding mode. The quinazoline core acts as a scaffold that anchors the inhibitor within the active site. nih.gov The docking results typically provide a binding energy score, which is an estimation of the binding affinity. Lower binding energies generally indicate a more stable ligand-protein complex. nih.govijcce.ac.ir
For example, a docking study of novel 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 revealed binding energies ranging from -6.39 to -8.24 kcal/mol, suggesting effective binding to the target kinases. ijcce.ac.ir These predicted affinities can be used to rank and prioritize compounds for further investigation.
Characterization of Key Molecular Interactions at Active Sites
A crucial outcome of molecular docking is the detailed characterization of the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. For 4-anilinoquinazoline inhibitors of EGFR, several key interactions have been identified. nih.govnih.gov
A hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met769 in EGFR) in the hinge region of the kinase is a hallmark interaction for this class of inhibitors. nih.gov Additionally, hydrophobic interactions between the anilino-quinazoline scaffold and surrounding nonpolar residues contribute significantly to the binding affinity. nih.gov
The table below summarizes the key molecular interactions observed in docking studies of 4-anilinoquinazoline derivatives with the EGFR kinase domain.
| Interaction Type | Key Amino Acid Residues | Ligand Moiety Involved | Reference |
| Hydrogen Bonding | Met769 | Quinazoline N1 | nih.gov |
| Thr766 (via a water molecule) | Quinazoline N3 | nih.gov | |
| Hydrophobic Interactions | Leu694, Val702, Ala719, Leu820 | Anilino-quinazoline scaffold | nih.gov |
Understanding these specific interactions is vital for designing new derivatives with improved potency and selectivity. For instance, modifications to the aniline ring can be made to optimize van der Waals contacts within the hydrophobic pocket of the active site. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and refine the understanding of the binding interactions. nih.gov
For 4-anilinoquinazoline derivatives, MD simulations have been employed to investigate the stability of their complexes with EGFR. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory is often calculated to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in its predicted orientation. nih.gov
Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). ugm.ac.id These dynamic insights are invaluable for a comprehensive understanding of the molecular recognition process and for the rational design of next-generation inhibitors based on the this compound scaffold.
Analysis of Dynamic Binding Events and Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide critical insights into the stability of its complex with a protein target, such as a kinase. By simulating the behavior of the ligand-protein system in a solvated environment, researchers can observe the dynamics of their interaction, which is crucial for understanding the mechanism of inhibition. tandfonline.comtandfonline.com
The stability of the this compound-protein complex is often assessed by monitoring several parameters throughout the simulation. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand provides a measure of conformational stability. tandfonline.com A stable RMSD trajectory suggests that the ligand has found a stable binding mode within the protein's active site. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding or allosteric regulation.
Furthermore, detailed analysis of the simulation can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein. benthamdirect.combohrium.com For instance, studies on other quinazoline-based inhibitors have shown that hydrogen bonds with conserved residues in the hinge region of kinases, like Met793 in the Epidermal Growth Factor Receptor (EGFR), are critical for potent inhibition. researchgate.net MD simulations allow for the calculation of the occupancy of these hydrogen bonds over the simulation time, providing a quantitative measure of their strength and importance for the complex's stability. nih.govbohrium.com The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can also be derived from MD trajectories to provide a theoretical estimation of the binding affinity. tandfonline.comnih.gov
Table 1: Representative Parameters for Molecular Dynamics (MD) Simulations of a Quinazoline-Kinase Complex
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, OPLS3, CHARMM | Describes the potential energy of the system's particles. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to mimic physiological conditions. |
| Simulation Time | 100-200 ns | Duration of the simulation to ensure adequate sampling of conformational space. tandfonline.comfrontiersin.org |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| RMSD Analysis | Cα atoms, ligand heavy atoms | To assess the overall stability of the protein and the ligand's binding pose. tandfonline.com |
| RMSF Analysis | Per-residue Cα atoms | To identify flexible regions of the protein upon ligand binding. |
| Interaction Analysis | Hydrogen bonds, hydrophobic contacts | To identify and quantify key binding interactions. benthamdirect.com |
| Binding Free Energy | MM/GBSA, MM/PBSA | To estimate the binding affinity of the ligand to the protein. tandfonline.com |
Conformational Changes of Protein Targets upon Ligand Binding
The binding of a ligand to a protein is not a simple "lock-and-key" event but rather a dynamic process that can involve significant conformational changes in both the ligand and the protein target. gersteinlab.orgpsu.edu Two primary models describe this phenomenon: the "induced-fit" model, where the ligand's presence induces a conformational change in the protein's active site, and the "conformational selection" or "pre-existing equilibrium" model, where the protein exists as an ensemble of conformations, and the ligand selectively binds to and stabilizes a specific, active conformation. gersteinlab.orgpsu.edu
MD simulations are particularly well-suited to explore these conformational dynamics. By comparing simulations of the unbound (apo) protein with the this compound-bound (holo) protein, researchers can identify subtle to large-scale structural rearrangements. For protein kinases, these changes can include the movement of the activation loop, the DFG (Asp-Phe-Gly) motif, or the P-loop, which are often critical for regulating kinase activity. mdpi.com For example, the binding of Type II kinase inhibitors often stabilizes the "DFG-out" inactive conformation, a change that can be explicitly observed and analyzed through MD simulations.
Studies on quinazolinone and pyridol-pyrimidine derivatives binding to p38 kinase have revealed that inhibitor binding can induce a peptide flip between Met109 and Gly110, a conformational change that explains the selectivity of these molecules. mdpi.com Similarly, investigating the conformational landscape of a target kinase upon binding of this compound can elucidate its specific mechanism of action and provide a structural basis for its selectivity profile.
De Novo Drug Design and Virtual Screening Methodologies
Computational techniques are pivotal in the early stages of drug discovery for identifying and optimizing novel chemical entities. De novo design and virtual screening are two such powerful in silico strategies that can be applied to the discovery of new quinazoline-based compounds like this compound.
De Novo Drug Design involves the computational generation of novel molecular structures with desired properties. This can be achieved through methods like fragment-based design, where molecular fragments with favorable binding characteristics are identified and assembled within the target's active site. tandfonline.com For the quinazoline scaffold, a de novo approach might involve keeping the core structure fixed while computationally exploring different substituents at various positions to enhance potency or selectivity. tandfonline.com
Virtual Screening (VS) is a more common approach that involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. researchgate.netderpharmachemica.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. The general workflow for a structure-based virtual screening campaign targeting a specific protein with a quinazoline library would typically involve several key steps. researchgate.netnih.gov First, a large database of compounds is prepared and filtered based on drug-like properties, such as Lipinski's rule of five. researchgate.netnih.gov The remaining compounds are then docked into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the active site. derpharmachemica.com Finally, a scoring function is used to rank the docked compounds based on their predicted binding affinity. derpharmachemica.com The top-ranked compounds are then selected for experimental validation. researchgate.net
Table 2: A Typical Workflow for Structure-Based Virtual Screening of Quinazoline Derivatives
| Step | Description | Key Tools/Methods |
| 1. Target Preparation | The 3D structure of the protein target (e.g., a kinase) is obtained from the Protein Data Bank (PDB) or homology modeling. It is prepared by adding hydrogens, assigning charges, and defining the binding site. | Schrödinger Maestro, MOE, AutoDockTools |
| 2. Ligand Library Preparation | A large library of compounds (e.g., from ZINC, PubChem, or a custom quinazoline library) is obtained. researchgate.netnih.gov Molecules are converted to 3D structures and filtered for drug-likeness and ADME properties. researchgate.net | RDKit, Open Babel, LigPrep |
| 3. Molecular Docking | The prepared ligands are docked into the defined binding site of the target protein to predict binding poses. | Glide, AutoDock, GOLD, ICM derpharmachemica.com |
| 4. Scoring and Ranking | A scoring function estimates the binding affinity for each pose. Compounds are ranked based on their docking scores. derpharmachemica.com | GlideScore, AutoDock scoring function, GOLDScore |
| 5. Post-Docking Analysis | Top-ranked hits are visually inspected for key interactions (e.g., hydrogen bonds with hinge residues). Further refinement using more rigorous methods like MM/GBSA may be performed. | PyMOL, Chimera, Maestro |
| 6. Hit Selection | A final set of promising compounds is selected for acquisition or synthesis and subsequent experimental testing. | Based on score, interactions, and chemical diversity |
In Silico Prediction of Potential Off-Targets and Selectivity Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target, as binding to unintended proteins (off-targets) can lead to adverse side effects. nih.gov This is particularly challenging for kinase inhibitors, as the ATP-binding site is highly conserved across the human kinome. nih.govlivecomsjournal.org Computational methods are invaluable for predicting potential off-targets and profiling the selectivity of compounds like this compound early in the discovery process. livecomsjournal.orgmdpi.com
Several in silico approaches can be used for selectivity profiling. Sequence-based methods compare the amino acid sequence of the primary target's binding site with that of all other kinases. High sequence similarity may suggest potential for cross-reactivity. Structure-based methods go a step further by comparing the 3D structure and physicochemical properties of the binding pockets. Tools like KiSSim use structural fingerprints to quantify binding site similarity, which can be more predictive than sequence alone. livecomsjournal.orglivecomsjournal.org
Ligand-based methods can also be employed. If the binding profiles of other quinazoline derivatives are known, this information can be used to build predictive models. Pharmacophore modeling, for example, defines the essential 3D arrangement of features required for binding to a specific target and can be used to screen for compounds that fit the pharmacophore of off-target proteins. nih.gov Furthermore, machine learning models trained on large datasets of compound-kinase interactions can predict the likely targets for a new molecule. rsc.orgmdpi.com
By integrating these different computational approaches, researchers can build a comprehensive selectivity profile for this compound. This allows for the proactive identification of potential liabilities and can guide the design of more selective inhibitors, ultimately leading to safer and more effective medicines. nih.gov
Table 3: In Silico Methods for Off-Target Prediction and Selectivity Profiling
| Method Type | Approach | Description |
| Sequence-Based | Binding Site Sequence Alignment | Compares the amino acid sequence of the target's ATP-binding site against other kinases to identify those with high sequence identity. livecomsjournal.org |
| Structure-Based | Binding Site Structural Comparison (e.g., KiSSim) | Compares the 3D structure, volume, and physicochemical properties of binding pockets across the kinome to identify structurally similar sites. livecomsjournal.orglivecomsjournal.org |
| Structure-Based | Panel Docking | Docking the inhibitor into the crystal structures of a large panel of kinases to predict potential off-target interactions. |
| Ligand-Based | Pharmacophore Screening | Using the pharmacophore of known off-targets to screen if the inhibitor of interest fits, suggesting a potential interaction. nih.gov |
| Ligand-Based | Chemical Similarity Searching | Searching for structurally similar compounds with known off-target activities. |
| Machine Learning | Predictive Modeling (e.g., KinasePred) | Using models trained on large-scale bioactivity data (e.g., from ChEMBL) to predict the probability of a compound inhibiting a panel of kinases. mdpi.com |
Advanced Research Topics and Future Directions for N 4 Phenoxyphenyl 4 Quinazolinamine and Its Analogues
Investigation of Acquired and Intrinsic Resistance Mechanisms to Quinazoline-based Inhibitors
A significant hurdle in the long-term efficacy of quinazoline-based inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), is the development of resistance. mdpi.com Resistance can be either intrinsic (pre-existing) or acquired (developing after treatment). nih.gov
Acquired resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) often arises from secondary mutations within the EGFR kinase domain. The most common of these is the T790M mutation, which involves the substitution of a threonine residue with a methionine at position 790. acs.org This mutation is found in approximately half of patients who develop resistance to these drugs. acs.org It increases the ATP binding affinity of the receptor, reducing the inhibitor's ability to compete effectively. mdpi.com Other, less frequent mutations have also been identified that contribute to resistance.
Intrinsic resistance can be caused by a variety of factors, including the pre-existence of resistance-conferring mutations, alterations in the tumor microenvironment, or the activation of alternative signaling pathways that bypass the inhibited target. nih.gov Understanding these multifaceted mechanisms is critical for developing next-generation inhibitors and effective treatment strategies.
| Resistance Mechanism | Description | Example |
| Acquired (Target-based) | Secondary mutations in the drug target that reduce inhibitor binding affinity. | T790M mutation in the EGFR kinase domain. acs.org |
| Acquired (Bypass Tracks) | Activation of alternative signaling pathways to sustain cell proliferation and survival. | c-Met amplification |
| Intrinsic | Pre-existing cellular characteristics that confer non-responsiveness to the inhibitor. | De novo T790M mutation, expression of drug efflux pumps. nih.gov |
Preclinical Combination Strategies with Other Therapeutic Agents
To combat resistance and enhance antitumor activity, researchers are actively exploring preclinical combination strategies. This approach involves pairing quinazoline-based inhibitors with other therapeutic agents that have complementary mechanisms of action. The rationale is that a multi-pronged attack can prevent the emergence of resistant clones and induce synergistic cell killing. nih.gov
One promising strategy is the development of dual inhibitors, where a single molecule is designed to block multiple targets. For instance, quinazoline-based compounds have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov Such agents can simultaneously target tumor cell proliferation and angiogenesis. Another approach involves creating hybrid molecules that combine the pharmacophores of a quinazoline (B50416) kinase inhibitor with a histone deacetylase (HDAC) inhibitor. nih.gov This strategy targets both genetic and epigenetic pathways involved in cancer.
Combination therapy also includes co-administering a quinazoline inhibitor with conventional chemotherapeutics or other targeted agents. Preclinical studies have investigated combinations with agents targeting PI3K/AKT/mTOR, RAF/MEK, and HER2 pathways, showing potential for enhanced efficacy. researchgate.net
Exploration of Novel Quinazoline Scaffolds and Hybrid Molecules
The versatility of the quinazoline core allows for extensive chemical modification to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Molecular hybridization, which combines the structural features of quinazoline with other bioactive pharmacophores, has emerged as a powerful strategy in drug discovery. rsc.orgrsc.org
Recent research has focused on creating quinazoline-hybrid molecules with diverse heterocyclic moieties. For example:
Quinazoline-Thiazole Hybrids: These have been investigated as potential antiproliferative and anti-angiogenic agents, showing promising activity against VEGFR2. nih.gov
Quinazoline-Triazole Hybrids: Designed as anticancer agents, some of these hybrids have demonstrated the ability to block EGFR and induce reactive oxygen species (ROS), leading to cancer cell death. acs.orgrsc.org
Quinazoline-Pyrazolone Hybrids: These have been identified as a novel class of c-Met inhibitors. researchgate.net
These hybridization strategies aim to develop compounds with multi-faceted biological activity, potentially targeting multiple pathways involved in tumorigenesis and overcoming the limitations of single-target agents. rsc.org
| Hybrid Scaffold | Target(s) | Potential Therapeutic Effect |
| Quinazoline-Thiazole | VEGFR2 | Anti-angiogenic, Antiproliferative nih.gov |
| Quinazoline-Triazole | EGFR | Antiproliferative, ROS Induction acs.org |
| Quinazoline-HDAC | HDAC, EGFR/VEGFR | Epigenetic and Genetic Pathway Inhibition nih.gov |
| Quinazoline-Benzofuran | Multiple Kinases | Broad Antiproliferative Activity researchgate.net |
Application of Advanced Research Technologies in Quinazolinamine Discovery
The discovery and development of novel quinazolinamine derivatives are increasingly being accelerated by advanced research technologies. Computational chemistry and in silico methods play a pivotal role in the rational design of new inhibitors. mdpi.com
Molecular docking studies allow researchers to predict how a designed molecule will bind to its target protein, such as the ATP-binding pocket of a kinase. acs.orgnih.gov This helps in optimizing the structure for better affinity and selectivity. For example, docking studies have been crucial in designing quinazoline-1,2,3-triazole hybrids as MET kinase inhibitors. researchgate.net
Machine learning and other computational tools are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This in silico prediction helps in prioritizing candidates with favorable drug-like properties for synthesis and further testing, saving significant time and resources. mdpi.com
Furthermore, advanced spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are used to assess the stability and molecular integrity of newly synthesized compounds under various conditions. nih.gov
Unaddressed Research Gaps and Future Academic Opportunities
Despite significant progress, several research gaps and opportunities remain in the field of quinazoline-based inhibitors. A primary future direction is the development of more target-specific drugs to minimize off-target effects and associated toxicities. mdpi.com While many quinazoline derivatives target kinases, exploring their potential against other biological targets remains an area ripe for investigation. nih.gov
There is a continuous need for novel synthetic strategies that are more efficient and environmentally friendly. mdpi.com The development of next-generation inhibitors must also proactively address potential resistance mechanisms. This involves designing compounds that are effective against known mutations (like EGFR T790M) and anticipating future resistance pathways. mdpi.com
The vast chemical space of the quinazoline scaffold is far from fully explored. nih.gov There are immense opportunities for academic research to design and synthesize novel analogues and hybrids, investigate their mechanisms of action through advanced biological and computational techniques, and identify new therapeutic applications for this privileged heterocyclic structure. mdpi.com A deeper understanding of the structure-activity relationships (SAR) for various targets will continue to guide the rational design of more potent and selective quinazoline-based therapeutic agents. researchgate.net
Q & A
Q. Critical Considerations :
- Purify intermediates via column chromatography to avoid byproducts.
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity and temperature to enhance yields (e.g., DMF at 80–100°C for coupling reactions).
(Basic) What structural features of this compound influence its biological activity?
Answer :
The compound’s activity is modulated by:
- Quinazoline Core : Essential for ATP-competitive binding in kinase active sites .
- 4-Phenoxyphenyl Substituent : Enhances lipophilicity, improving membrane permeability and target engagement .
- Methoxy Groups (if present) : Electron-donating effects stabilize interactions with hydrophobic kinase pockets (e.g., Src family kinases) .
Q. Methodological Insight :
- Use computational docking (e.g., AutoDock) to predict binding modes with kinases like EGFR or VEGFR2 .
(Basic) Which biological targets are associated with this compound in preclinical research?
Answer :
Primary targets include:
Q. Experimental Validation :
- Use recombinant kinase assays (e.g., ADP-Glo™) with purified enzymes and ATP concentrations near Km values .
(Advanced) How should researchers design experiments to assess kinase inhibition potency and selectivity?
Answer :
Step 1 : In vitro Kinase Assays
- Test against a panel of 10–20 kinases (e.g., Src, EGFR, VEGFR2) using [γ-³²P]ATP or fluorescence-based substrates.
- Include controls (e.g., staurosporine for pan-kinase inhibition).
Step 2 : Cellular Assays
- Measure phospho-target levels (e.g., p-Src) in cancer cell lines (e.g., A549, HeLa) via Western blot .
Step 3 : Selectivity Profiling
(Advanced) How can researchers resolve contradictions in reported IC₅₀ values across studies?
Answer :
Common sources of variability:
Q. Best Practices :
(Advanced) What strategies optimize the pharmacokinetic profile of 4-quinazolinamine derivatives?
Q. Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Solubility : Incorporate morpholino-propoxy chains (e.g., gefitinib analogues) to enhance aqueous solubility .
- Half-Life Extension : Pegylate derivatives or formulate in liposomal nanoparticles .
Q. Methodology :
- Use in vitro microsomal stability assays and logP measurements (e.g., shake-flask method) .
(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?
Answer :
Step 1 : Analog Synthesis
Step 2 : Biophysical Analysis
Step 3 : Mutagenesis Studies
(Advanced) What analytical methods are recommended for characterizing this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
